Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate
Description
Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a p-tolyl group at the 5-position and a methyl thioacetate moiety at the 2-position. The 1,3,4-oxadiazole scaffold is renowned for its stability, metabolic resistance, and versatility in medicinal chemistry, particularly in antifungal, anticancer, and antimicrobial applications . This compound is synthesized via nucleophilic substitution or cyclization reactions, with its structural identity confirmed by spectral techniques such as $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, and HRMS .
Properties
IUPAC Name |
methyl 2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S/c1-8-3-5-9(6-4-8)11-13-14-12(17-11)18-7-10(15)16-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBDSZSCPVSUBQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate typically involves the reaction of p-tolyl hydrazine with carbon disulfide to form the corresponding thiosemicarbazide. This intermediate is then cyclized with methyl chloroacetate in the presence of a base, such as sodium ethoxide, to yield the desired oxadiazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is pivotal for generating bioactive derivatives.
| Reaction Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M NaOH, reflux, 6h | 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetic acid | 85% | |
| HCl (conc.), 60°C, 4h | Same as above | 78% |
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Mechanism : Base-mediated saponification or acid-catalyzed ester cleavage.
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Applications : Carboxylic acid derivatives are intermediates for amide coupling or metal coordination .
Nucleophilic Substitution at the Thioether Group
The sulfur atom in the thioether linkage is susceptible to nucleophilic displacement, enabling functionalization of the molecule.
Key Reactions:
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Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) yields sulfonium salts or extended thioethers.
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Aminolysis : Treatment with primary amines (e.g., ethylamine) produces thioamide derivatives.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| CH₃I, K₂CO₃, DMF | RT, 12h | Methyl sulfonium derivative | 72% | |
| NH₂CH₂CH₃, EtOH | Reflux, 8h | 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetamide | 68% |
Oxadiazole Ring Reactivity
The 1,3,4-oxadiazole ring participates in electrophilic substitutions and ring-opening reactions due to its electron-deficient nature.
Electrophilic Aromatic Substitution
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Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the oxadiazole’s 5-position .
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Halogenation : Bromine in acetic acid adds halogens to the p-tolyl group .
Ring-Opening Reactions
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Acidic Hydrolysis : Concentrated HCl at 100°C cleaves the oxadiazole ring to form a thiosemicarbazide intermediate .
| Reaction | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | 2h | Nitro-oxadiazole derivative | 63% | |
| HBr/AcOH, reflux | 6h | Brominated p-tolyl derivative | 58% |
Functionalization of the p-Tolyl Group
The methyl group on the phenyl ring can be oxidized to a carboxylic acid or undergo Friedel-Crafts alkylation.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| KMnO₄, H₂O, 80°C | 8h | 2-((5-(4-carboxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetate | 70% | |
| AlCl₃, CH₃CH₂Br | Reflux, 12h | Ethylated p-tolyl derivative | 65% |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura) via the oxadiazole’s aromatic system .
| Catalyst | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 100°C, 24h | Biaryl-oxadiazole conjugate | 82% |
Scientific Research Applications
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit notable antimicrobial properties. Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate has been shown to disrupt microbial cell membranes, leading to cell lysis. In studies focused on similar compounds, derivatives have demonstrated effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb), showcasing their potential as anti-tubercular agents .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects by modulating pro-inflammatory cytokine production. Its mechanism involves inhibiting specific signaling pathways that lead to inflammation. This property is crucial for developing treatments for inflammatory diseases.
Anticancer Potential
The oxadiazole scaffold is recognized for its anticancer activities. Studies have reported that related compounds exhibit cytotoxic effects against various cancer cell lines, including colon and lung cancer cells . For instance, modifications of oxadiazole derivatives have resulted in compounds with IC50 values indicating moderate activity against cancer cell proliferation .
Case Study 1: Antitubercular Activity
Parikh et al. (2020) synthesized substituted 1,2,4-oxadiazole compounds that showed promising anti-tuberculosis activity against Mtb H37Rv with inhibition percentages reaching up to 96% at specific concentrations . This highlights the potential for this compound as a lead compound in developing new anti-TB drugs.
Case Study 2: Anticancer Research
In a study on novel oxadiazole derivatives, compounds were tested against multiple cancer cell lines. One derivative exhibited an IC50 value of approximately 92.4 µM across eleven different cancer types . This suggests that this compound could be a valuable candidate for further anticancer research.
Mechanism of Action
The mechanism of action of Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. In the case of its anti-inflammatory properties, the compound may inhibit the production of pro-inflammatory cytokines by modulating signaling pathways.
Comparison with Similar Compounds
Halogenated Derivatives
- Methyl (E)-2-(methoxyimino)-2-(2-((4-(5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenoxy)methyl)phenyl)acetate (6g): Substituent: 4-Chlorobenzyl group. Yield: 51.4% . Biological Activity: Enhanced antifungal activity due to electron-withdrawing Cl, which increases electrophilicity and target binding . Melting Point: Not explicitly reported, but $^{13}\text{C}$ NMR data (δ 165.84, 163.26 ppm) indicate structural rigidity .
- Compound 154 (2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(p-tolyl)pyrimidin-2-yl)acetamide): IC$_{50}$: 3.8 ± 0.02 μM against A549 lung cancer cells. Selectivity: 25-fold higher affinity for cancer cells over noncancerous HEK cells .
Comparison : The p-tolyl group in the target compound may reduce cytotoxicity compared to chlorine-substituted analogs but improve selectivity due to steric and electronic effects .
Trifluoromethyl and Methoxy Derivatives
Compound 6l (Trifluoromethyl substituent) :
Compound 6o (2-Methoxybenzyl substituent) :
Comparison : The trifluoromethyl group in 6l increases metabolic stability, while the p-tolyl group balances lipophilicity and synthetic accessibility .
Ester Variants: Ethyl vs. Methyl
- Ethyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate: Structural Difference: Ethyl ester instead of methyl.
- Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate :
Derivatives with Heterocyclic Appendages
- Indole-Based 2a–i :
- N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-(((5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide (8) :
Comparison : The target compound’s p-tolyl group lacks the heterocyclic diversity of these derivatives, which may limit multitarget engagement but simplify synthesis .
Physicochemical and Spectral Data Comparison
N/R = Not reported.
Biological Activity
Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate is a compound belonging to the oxadiazole family, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparisons with similar compounds.
The synthesis of this compound typically involves the reaction of p-tolyl hydrazine with carbon disulfide to form a thiosemicarbazide intermediate. This is followed by cyclization with methyl chloroacetate in the presence of a base like sodium ethoxide. The resulting compound possesses a molecular formula of and a molecular weight of approximately 263.31 g/mol .
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. In various studies, oxadiazole derivatives have shown effectiveness against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the low micromolar range (e.g., 0.22 to 0.25 μg/mL), indicating potent activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | MIC (µg/mL) | Target Pathogen |
|---|---|---|
| Derivative 1 | 0.22 | Staphylococcus aureus |
| Derivative 2 | 0.25 | Escherichia coli |
| This compound | TBD | TBD |
Anti-inflammatory Properties
Research indicates that this compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokine production. The mechanism involves modulation of signaling pathways that are crucial for inflammatory responses.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Cell Membrane Disruption : The compound's antimicrobial activity is linked to its ability to disrupt microbial cell membranes, leading to cell lysis.
- Cytokine Production Modulation : It may inhibit the production of pro-inflammatory cytokines by affecting intracellular signaling pathways .
Comparison with Similar Compounds
This compound can be compared with other oxadiazole derivatives that exhibit similar biological activities:
Table 2: Comparison of Biological Activities
| Compound Name | Structure Type | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Oxadiazole derivative | High | Moderate |
| Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate | Oxadiazole derivative | Moderate | Low |
Case Studies and Research Findings
Recent studies have highlighted the effectiveness of oxadiazole derivatives in various biological assays:
- High Throughput Screening (HTS) : A phenotypic HTS identified novel oxadiazole derivatives with potent inhibition of gene transcription involved in cancer pathways .
- In Vivo Efficacy : Initial evaluations demonstrated favorable pharmacokinetic profiles and in vivo efficacy for certain oxadiazole derivatives in animal models .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 2-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)thio)acetate, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or alkylation. For example, reacting 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol with methyl chloroacetate in a polar solvent (e.g., methanol or DMF) under reflux conditions. Key intermediates like 5-(p-tolyl)-1,3,4-oxadiazole-2-thiol require characterization via elemental analysis, IR (to confirm -SH or -S- groups), and LC-MS for purity . Light-sensitive intermediates should be handled in foil-covered vessels to prevent degradation .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- 1H-NMR : To verify methyl ester protons (~3.7 ppm) and aromatic protons from the p-tolyl group (6.8–7.5 ppm).
- IR : Detect C=O (ester, ~1700 cm⁻¹) and C-S (oxadiazole-thio, ~650 cm⁻¹).
- Elemental analysis : Confirm stoichiometric ratios of C, H, N, and S .
Q. What solvent systems are effective for recrystallizing this compound to achieve high purity?
- Methodology : Recrystallization from a DMF/acetic acid mixture (common for oxadiazole derivatives) or ethanol/water systems. Solvent polarity must balance solubility and crystal lattice stability. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. How do reaction conditions (e.g., temperature, catalyst) influence the regioselectivity of alkylation in the synthesis of this compound?
- Methodology : Alkylation efficiency depends on the nucleophilicity of the sulfur atom in the oxadiazole-thiol intermediate. Catalysts like K₂CO₃ or Et₃N in DMF at 60–80°C enhance reaction rates. Kinetic vs. thermodynamic control can be studied by varying reaction time and monitoring intermediates via TLC/LC-MS .
Q. What computational approaches (e.g., DFT) are used to predict the electronic structure and reactivity of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the compound’s HOMO-LUMO gaps, charge distribution, and tautomeric equilibria (e.g., thiol-thione). Compare computational results with experimental UV-Vis and NMR data to validate electronic transitions and resonance structures .
Q. How can researchers resolve contradictions in bioactivity data for oxadiazole derivatives, such as varying antimicrobial potency across studies?
- Methodology :
- Experimental design : Standardize assays (e.g., CLSI M02 guidelines for antimicrobial testing) to minimize variability .
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., p-tolyl vs. phenyl) with bioactivity using multivariate regression.
- Enzyme docking : Use AutoDock Vina to simulate intermolecular interactions with target enzymes (e.g., dihydrofolate reductase) and compare binding energies .
Q. What mechanistic pathways explain the compound’s potential as an enzyme inhibitor?
- Methodology :
- Kinetic studies : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots.
- Spectrofluorimetry : Monitor conformational changes in enzymes (e.g., tryptophan quenching).
- X-ray crystallography : Resolve inhibitor-enzyme complexes to identify key hydrogen bonds or π-π interactions involving the oxadiazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
